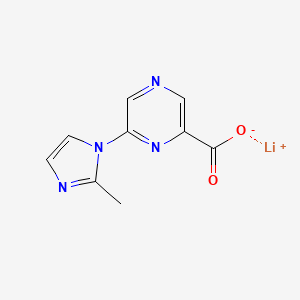
lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is a complex organic compound that features a lithium ion coordinated with a pyrazine carboxylate moiety substituted with a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate typically involves the following steps:
Formation of 2-methyl-1H-imidazole: This can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid: This involves the reaction of 2-methyl-1H-imidazole with pyrazine-2-carboxylic acid under dehydrative cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring, leading to partially or fully reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxylate group.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted carboxylate derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic applications.
Biology
In biological research, it is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.
Medicine
The compound is explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, it is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
- Lithium(1+) ion 2-(1H-imidazol-1-yl)acetate
Uniqueness
Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is unique due to the presence of both imidazole and pyrazine rings, which provide a versatile framework for various chemical modifications and interactions. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
lithium;6-(2-methylimidazol-1-yl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Li/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQUAJYAKQFKQG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC=CN1C2=NC(=CN=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
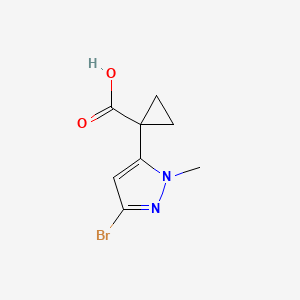
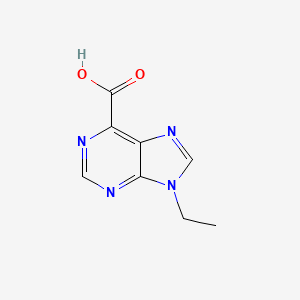
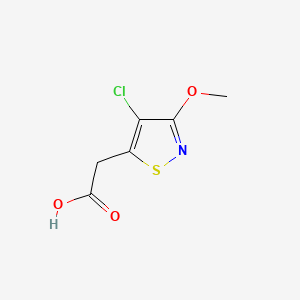
![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)
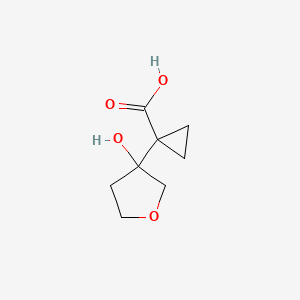
![5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B6606386.png)
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6606392.png)
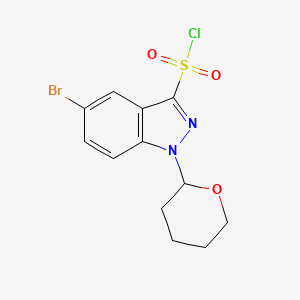
![2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride](/img/structure/B6606403.png)
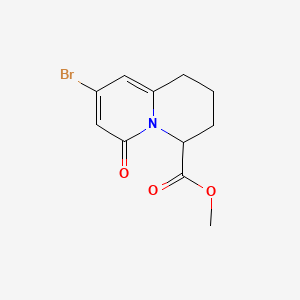
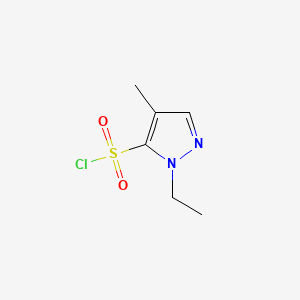
![methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate](/img/structure/B6606435.png)
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)
